Cas no 71791-37-2 (4-(difluoromethoxy)-3-(trifluoromethyl)aniline)

4-(difluoromethoxy)-3-(trifluoromethyl)aniline is a versatile organic compound characterized by its difluoromethoxy and trifluoromethyl substituents. This compound offers enhanced stability and reactivity due to the presence of these electron-withdrawing groups. Its unique structural features make it suitable for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. The compound's high purity and consistent quality ensure reliable performance in various chemical reactions.
4-(difluoromethoxy)-3-(trifluoromethyl)aniline structure
71791-37-2 structure
Product Name:4-(difluoromethoxy)-3-(trifluoromethyl)aniline
CAS No:71791-37-2
MF:C8H6F5NO
MW:227.131359577179
CID:4657741
Update Time:2025-06-20

4-(difluoromethoxy)-3-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(difluoromethoxy)-3-(trifluoromethyl)aniline
    • Inchi: 1S/C8H6F5NO/c9-7(10)15-6-2-1-4(14)3-5(6)8(11,12)13/h1-3,7H,14H2
    • InChI Key: KECMHGFWHSNIEA-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=C(OC(F)F)C(C(F)(F)F)=C1

4-(difluoromethoxy)-3-(trifluoromethyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D591813-10mg
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline
71791-37-2
10mg
$ 70.00 2022-06-05
TRC
D591813-50mg
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline
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$ 230.00 2022-06-05
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$ 340.00 2022-06-05
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$0.0 2023-06-08
Enamine
EN300-52691-2.5g
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Additional information on 4-(difluoromethoxy)-3-(trifluoromethyl)aniline

Introduction to 4-(difluoromethoxy)-3-(trifluoromethyl)aniline (CAS No. 71791-37-2)

4-(difluoromethoxy)-3-(trifluoromethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 71791-37-2, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine substituents, which are strategically incorporated to modulate the electronic and steric properties of the aromatic system. The structural motif of 4-(difluoromethoxy)-3-(trifluoromethyl)aniline combines a benzene ring with two distinct fluorinated functional groups: a difluoromethoxy group at the para position and a trifluoromethyl group at the meta position. Such a configuration imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug discovery.

The synthesis of 4-(difluoromethoxy)-3-(trifluoromethyl)aniline typically involves multi-step organic transformations, often starting from commercially available precursors such as aniline derivatives. The introduction of fluorine atoms requires specialized methodologies, including halogen exchange reactions, metal-catalyzed cross-coupling processes, and nucleophilic substitution reactions. Advanced techniques such as palladium-catalyzed arylations or copper-mediated fluorination have been employed to achieve high regioselectivity and yield. The presence of both electron-withdrawing and electron-donating groups in the molecule necessitates careful optimization of reaction conditions to prevent unwanted side products. Recent advances in flow chemistry have also enabled more efficient and scalable production of this compound, addressing the growing demand from medicinal chemists.

From a pharmacological perspective, 4-(difluoromethoxy)-3-(trifluoromethyl)aniline has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it a promising candidate for targeting various biological pathways, particularly those involving enzyme inhibition or receptor interaction. For instance, the trifluoromethyl group is known to improve binding affinity by increasing hydrophobic interactions, while the difluoromethoxy group can enhance metabolic stability against cytochrome P450 enzymes. Several studies have highlighted its potential in oncology, where fluorinated aromatic amines exhibit inhibitory activity against kinases and other cancer-related enzymes. Additionally, its derivatives have shown promise in antiviral and anti-inflammatory applications, underscoring the versatility of this scaffold.

The latest research in medicinal chemistry has demonstrated that modifications to the fluorinated aniline core can significantly alter pharmacokinetic profiles and therapeutic efficacy. For example, structural analogs with varying positions or types of fluorine substituents have been synthesized to optimize bioavailability and target specificity. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, have played a crucial role in rationalizing structure-activity relationships (SAR). These tools help predict how different substituents will interact with biological targets at the molecular level, guiding the design of next-generation compounds. The integration of machine learning algorithms has further accelerated this process by identifying optimal chemical modifications based on large datasets.

In agrochemical research, 4-(difluoromethoxy)-3-(trifluoromethyl)aniline has been investigated for its potential as a precursor to novel pesticides. Fluorinated compounds are widely recognized for their improved environmental persistence and resistance to degradation, which can enhance their effectiveness as crop protectants. However, this also raises concerns about long-term ecological impacts, prompting researchers to explore greener synthetic routes and biodegradable derivatives. Recent studies have focused on developing enzymatic fluorination methods that minimize hazardous byproducts while maintaining high yields. Such innovations align with global efforts to promote sustainable agriculture without compromising productivity.

The analytical characterization of 4-(difluoromethoxy)-3-(trifluoromethyl)aniline relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. High-resolution NMR provides detailed information about atomic connectivity and chemical environment, while MS confirms molecular weight and fragmentation patterns. Chromatographic methods like high-performance liquid chromatography (HPLC) are employed for purification and quantitative analysis in pharmaceutical formulations. These analytical tools ensure that the compound meets stringent purity standards before being used in further synthetic or biological studies.

Industrial applications of 4-(difluoromethoxy)-3-(trifluoromethyl)aniline extend beyond pharmaceuticals and agrochemicals into materials science. Fluorinated aromatic compounds are valued for their thermal stability and electrical conductivity properties when incorporated into organic semiconductors or liquid crystal displays (LCDs). Researchers have explored its use as an intermediate in synthesizing advanced polymers that exhibit superior mechanical strength or optical clarity. As demand for high-performance materials grows alongside technological advancements, this compound is expected to play an increasingly important role in industrial chemistry.

Ethical considerations surrounding fluorinated compounds warrant discussion within the scientific community. While these molecules offer numerous benefits in drug development and material science, their environmental footprint must be carefully managed to prevent ecological harm. Regulatory agencies increasingly require comprehensive toxicity assessments before approving new fluorinated products for commercial use. Collaborative efforts between academia and industry are essential to develop sustainable alternatives that balance innovation with environmental responsibility.

Future directions for research on 4-(difluoromethoxy)-3-(trifluoromethyl)aniline include exploring its role in precision medicine through targeted drug delivery systems. Nanotechnology-based platforms could encapsulate this compound for controlled release at disease sites or enhance its solubility in bioimaging applications using fluorescent probes derived from similar scaffolds. Additionally, interdisciplinary approaches combining organic synthesis with biocatalysis may unlock novel pathways for producing fluorinated intermediates more efficiently than traditional methods allow.

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